molecular formula C9H8N4O2S B1379330 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1803598-12-0

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1379330
CAS No.: 1803598-12-0
M. Wt: 236.25 g/mol
InChI Key: ZUFLYWDFAZENKO-UHFFFAOYSA-N
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Description

5-Methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a 2-nitrophenyl group at position 4, and a thiol (-SH) group at position 3.

Properties

IUPAC Name

3-methyl-4-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-6-10-11-9(16)12(6)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLYWDFAZENKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162827
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-12-0
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent. The detailed steps are as follows:

    Condensation Reaction: 2-nitrobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium hydroxide to yield the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazole derivatives, including 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Triazole compounds have also been investigated for their anticancer activities. The presence of the thiol group in this compound enhances its ability to interact with biological systems, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines .

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It may act on various targets within metabolic pathways, which could be crucial for developing therapeutic agents for diseases such as diabetes and obesity .

Agricultural Science

Fungicides
The triazole structure is well-known in agricultural applications as a scaffold for fungicides. Compounds like this compound are being explored for their efficacy against plant pathogens. Research indicates that these compounds can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could lead to improved growth rates and yield in various crops .

Materials Science

Corrosion Inhibitors
The thiol group in this compound contributes to its potential as a corrosion inhibitor for metals. Studies have demonstrated that this compound can form protective layers on metal surfaces, reducing oxidation and corrosion rates significantly .

Nanotechnology Applications
In nanotechnology, triazole derivatives are being investigated for their role in synthesizing nanoparticles with specific properties. The ability to functionalize nanoparticles with this compound may lead to advancements in drug delivery systems and biosensors .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against E. coli and S. aureus strains
Anticancer Induces apoptosis in breast cancer cell lines
Fungicide Reduced fungal infection rates in wheat crops
Corrosion Inhibition Forms protective layers on steel surfaces

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Tabular Comparison of Key Compounds

Compound Name Substituents (Positions) Key Properties/Applications Reference
5-Methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol 5-Me, 4-(2-NO₂Ph), 3-SH Potential enzyme inhibition, materials
Yucasin (5-(4-Cl-Ph)-4H-triazole-3-thiol) 5-(4-ClPh), 3-SH Auxin biosynthesis inhibition
4-Amino-5-(4-NO₂Ph)-4H-triazole-3-thiol 4-NH₂, 5-(4-NO₂Ph), 3-SH Schiff base precursor
5-(3-Pyridyl)-4H-triazole-3-thiol 5-(3-Pyridyl), 3-SH Corrosion inhibition
3-Methyl-1,2,4-triazole-5-thione 3-Me, 5-thione Simplified structure, tautomerism

Biological Activity

5-Methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The structure of this compound can be represented as follows:

C9H8N4O2S\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Studies have demonstrated that triazole derivatives can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6. In a study involving macrophages activated with lipopolysaccharide (LPS), certain triazole derivatives showed significant anti-inflammatory effects by reducing oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of TNF-α and IL-6 production

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, synthesized derivatives have shown cytotoxicity against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards cancer cells was noted to be higher compared to normal cells .

Cell LineCompoundIC50 (µM)
IGR39This compoundTBD
MDA-MB-231This compoundTBD

Antimicrobial Activity

Triazole compounds have also exhibited antimicrobial properties. Research indicates that they can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Anti-inflammatory Effects : A study conducted on macrophages revealed that treatment with triazole derivatives significantly reduced the levels of inflammatory cytokines. The study highlighted the potential for these compounds to serve as therapeutic agents in inflammatory diseases .
  • Cytotoxicity in Cancer Research : In vitro tests showed that certain triazole derivatives displayed potent cytotoxic effects against cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in targeted cancer cells .

Q & A

Q. Methodological Answer :

SHELX Suite :

  • SHELXD : Solve phase problems via Patterson methods for small-molecule structures .
  • SHELXL : Refine structures against high-resolution data; use TWIN commands for handling twinned crystals .

Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .

[Advanced] How to integrate computational modeling with experimental data for structure-activity relationships?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., mycobacterial enzymes). Validate with experimental IC50_{50} values .

ADME Prediction : Tools like SwissADME assess bioavailability; prioritize derivatives with LogP 2–4 and TPSA <140 Ų .

Dynamic Simulations : Run MD simulations (GROMACS) to evaluate stability of ligand-target complexes over 100 ns .

[Advanced] How to interpret variable antiradical activity across derivatives?

Methodological Answer :
Activity depends on substituent electronic effects:

Electron-Donating Groups : Hydroxy or methoxy substituents enhance radical scavenging (e.g., 88.89% activity at 1 mM via DPPH assay) .

Steric Effects : Bulky groups (e.g., fluorobenzylidene) reduce accessibility to radical species, lowering activity .

Dose-Response Analysis : Plot % inhibition vs. concentration (104^{-4}–103^{-3} M) to establish EC50_{50} values .

[Advanced] What methodologies validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature applications) .

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.